CID 78061688

Description

However, based on the context of CID (PubChem Compound Identifier) usage in the evidence, CID 78061688 likely represents a unique small molecule registered in PubChem. CIDs are numerical identifiers assigned to chemical compounds to facilitate database searches and scientific communication . For example, lists oscillatoxin derivatives with their respective CIDs (e.g., oscillatoxin D: CID 101283546), highlighting how CIDs are used to catalog structurally related compounds .

Without direct structural or experimental data for this compound, further characterization (e.g., molecular formula, biological activity) cannot be inferred from the provided sources.

Properties

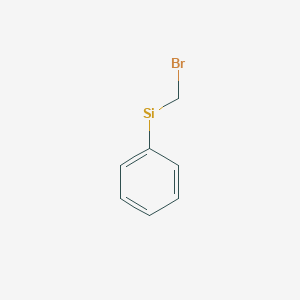

Molecular Formula |

C7H7BrSi |

|---|---|

Molecular Weight |

199.12 g/mol |

InChI |

InChI=1S/C7H7BrSi/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

KAIKRYDAGVLRNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si]CBr |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 78061688 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78061688 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78061688 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and conditions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Similarly, CID 78061688 could be compared to structurally analogous compounds using:

- Mass Spectrometry (MS): Source-induced collision-induced dissociation (CID) in MS can differentiate isomers, as shown for ginsenosides in .

- Chromatographic Profiling : As in , gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractions can separate and quantify compound mixtures .

Pharmacological and Biochemical Properties

and –16 emphasize the importance of solubility, bioavailability, and toxicity in compound comparison. For example:

- Solubility : Compounds like CAS 6007-85-8 (CID 315608) are classified as "very soluble" in water (2.58 mg/mL), whereas CAS 7254-19-5 (CID 252137) has lower solubility (0.052 mg/mL) .

- Bioactivity: Cell-permeable CIDs (e.g., photocleavable rapamycin derivatives) are evaluated for intracellular manipulation efficiency, as noted in .

Experimental and Computational Metrics

- Collision Cross Section (CCS): Used in non-targeted metabolomics to distinguish compounds with identical masses .

- Spectral Libraries : Reference databases (e.g., PubChem) enable spectral matching for identity confirmation .

Data Tables for Comparative Analysis

Below is a hypothetical template for comparing this compound with analogues, based on methodologies in the evidence:

Note: Data for this compound is absent in the provided evidence; this table is illustrative.

Research Findings and Limitations

- Key Gaps : The evidence lacks direct studies on this compound, limiting authoritative comparisons.

- Methodological Insights : Techniques like GC-MS fractionation (), LC-ESI-MS (), and computational tools () are critical for characterizing similar compounds.

- Safety and Toxicity : As emphasized in –16, compound comparisons must include hazard assessments (e.g., H315/H319 warnings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.